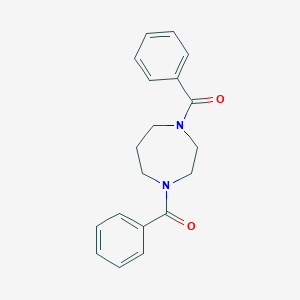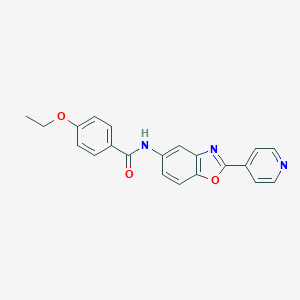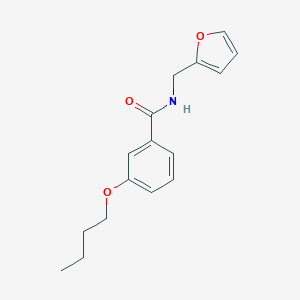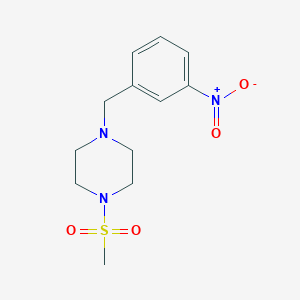
1,4-Dibenzoyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzoyl-1,4-diazepane is a chemical compound with the molecular formula C20H18N2O2. It belongs to the class of diazepanes and is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dibenzoyl-1,4-diazepane is not fully understood. However, it is believed to act as a chelating agent and can form stable complexes with metal ions. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Dibenzoyl-1,4-diazepane has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Dibenzoyl-1,4-diazepane in lab experiments is its unique properties. It can form stable complexes with metal ions and can be used as a building block in the synthesis of various organic compounds. However, one of the limitations of using 1,4-Dibenzoyl-1,4-diazepane is its toxicity. It can be toxic if ingested or inhaled and should be handled with care.
Future Directions
There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research. One of the future directions is the use of 1,4-Dibenzoyl-1,4-diazepane as a ligand in coordination chemistry. It can be used to synthesize various metal complexes with unique properties. Another future direction is the use of 1,4-Dibenzoyl-1,4-diazepane in the synthesis of novel organic compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,4-Dibenzoyl-1,4-diazepane is a unique chemical compound that has been extensively used in scientific research. It has various applications in coordination chemistry and can be used as a building block in the synthesis of various organic compounds. Its unique properties make it a valuable tool for scientific research, but its toxicity should be handled with care. There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic properties.
Synthesis Methods
1,4-Dibenzoyl-1,4-diazepane can be synthesized using various methods. One of the most common methods is the reaction of benzoyl chloride with 1,4-diaminobutane in the presence of a base such as sodium carbonate. The reaction yields 1,4-Dibenzoyl-1,4-diazepane as a white crystalline solid with a high purity.
Scientific Research Applications
1,4-Dibenzoyl-1,4-diazepane has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry and has been used to synthesize various metal complexes. It has also been used as a building block in the synthesis of various organic compounds.
properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-benzoyl-1,4-diazepan-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
MRYDVVNSFHCIFG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
